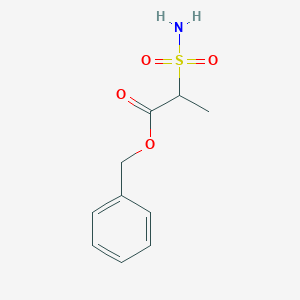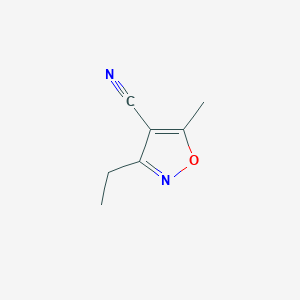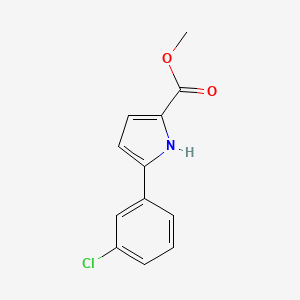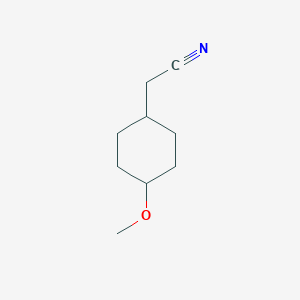
2-amino-3-(1H-imidazol-4-yl)-N-methylpropanamide hydrochloride
Descripción general
Descripción
2-amino-3-(1H-imidazol-4-yl)-N-methylpropanamide hydrochloride, also known as Imidazole-4-acetic acid, is an organic compound that is widely used in scientific research. It is a white, crystalline solid that is soluble in water and has a molecular weight of 211.7 g/mol. Imidazole-4-acetic acid is commonly used in the synthesis of other compounds and can be used as a buffer in laboratory experiments. It is also used in the study of enzymes and other biochemical processes.
Aplicaciones Científicas De Investigación
HIV-1 Protease Inhibition
2-Amino-3-(1H-imidazol-4-yl)-N-methylpropanamide hydrochloride derivatives have been explored for their potential in inhibiting HIV-1 protease. A specific compound, described as a tripeptide analogue inhibitor, demonstrated potent inhibitory activity against HIV-1 protease and acute infectivity in CD4+ T-lymphocytes. Crystallographic analysis revealed that the imidazole ring in the compound mimics the hydrogen-bonding interactions of amide linkages in peptide analog inhibitors, contributing to its efficacy. Additionally, this imidazole substitution was found to improve the pharmacokinetic and oral bioavailability properties compared to its carboxamide-containing homologues, marking it as a significant advancement in HIV-1 treatment research (Abdel-Meguid et al., 1994).
Antifungal Activity
Imidazole analogues, including this compound derivatives, have been identified as a novel class of anti-Candida agents. These compounds showed superior antifungal activity against Candida species compared to traditional antifungal agents like miconazole, highlighting their potential as more effective treatments for fungal infections. The structural modification of introducing an imidazole ring significantly enhanced their activity and reduced cytotoxicity, offering a promising direction for developing new antifungal therapies (Silvestri et al., 2004).
Cardiac Electrophysiological Activity
Research into N-substituted-4-(1H-imidazol-1-yl)benzamides has uncovered their potential as selective class III agents for cardiac electrophysiological modulation. These compounds, including variations of this compound, exhibited comparable potency to known class III agents in in vitro assays on Purkinje fibers, suggesting their utility in developing new antiarrhythmic drugs. This research opens up avenues for creating more effective treatments for arrhythmias with fewer side effects (Morgan et al., 1990).
Propiedades
IUPAC Name |
2-amino-3-(1H-imidazol-5-yl)-N-methylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.ClH/c1-9-7(12)6(8)2-5-3-10-4-11-5;/h3-4,6H,2,8H2,1H3,(H,9,12)(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEWGPTVCBGMTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CC1=CN=CN1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H-thieno[2,3-c]pyrrol-5-yl]ethan-1-one](/img/structure/B1378726.png)




![7-Amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid hydrochloride](/img/structure/B1378737.png)

amine hydrochloride](/img/structure/B1378739.png)

![ethyl 5-ethoxy-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B1378744.png)
![3,7-Dioxa-10-azaspiro[5.6]dodecane](/img/structure/B1378745.png)

